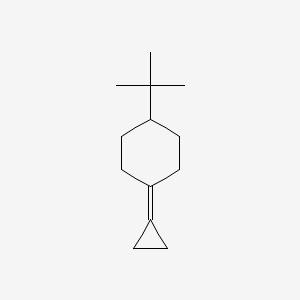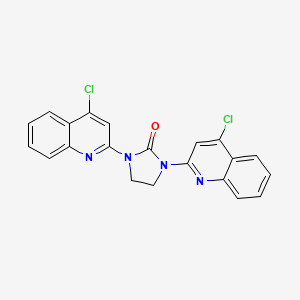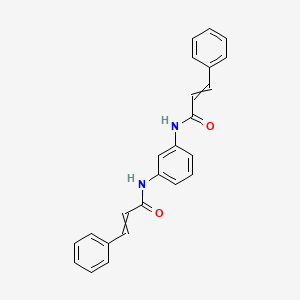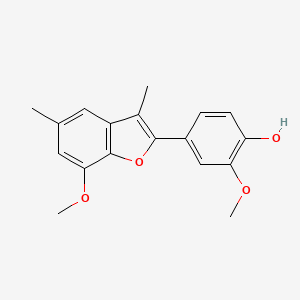
1-Tert-butyl-4-cyclopropylidenecyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-cyclopropylidenecyclohexane is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and a cyclopropylidene group
Preparation Methods
The synthesis of 1-tert-butyl-4-cyclopropylidenecyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and tert-butyl bromide.
Formation of Cyclopropylidene Group: The cyclopropylidene group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Substitution Reaction: The tert-butyl group is introduced through a substitution reaction, where tert-butyl bromide reacts with the cyclohexane derivative in the presence of a strong base like sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Tert-butyl-4-cyclopropylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions, where the tert-butyl or cyclopropylidene groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major products formed from these reactions include alcohols, ketones, and substituted cyclohexane derivatives.
Scientific Research Applications
1-Tert-butyl-4-cyclopropylidenecyclohexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-cyclopropylidenecyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
1-Tert-butyl-4-cyclopropylidenecyclohexane can be compared with other similar compounds, such as:
1-tert-Butyl-4-methylcyclohexane: This compound has a methyl group instead of a cyclopropylidene group, leading to different chemical reactivity and applications.
4-tert-Butylcyclohexanone: This compound contains a ketone functional group, making it more reactive in oxidation and reduction reactions.
1-tert-Butyl-1-cyclohexene: This compound has a double bond in the cyclohexane ring, affecting its stability and reactivity.
Properties
CAS No. |
89657-07-8 |
|---|---|
Molecular Formula |
C13H22 |
Molecular Weight |
178.31 g/mol |
IUPAC Name |
1-tert-butyl-4-cyclopropylidenecyclohexane |
InChI |
InChI=1S/C13H22/c1-13(2,3)12-8-6-11(7-9-12)10-4-5-10/h12H,4-9H2,1-3H3 |
InChI Key |
MLMNOKCJIRWOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=C2CC2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea](/img/structure/B14394126.png)
![2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid](/img/structure/B14394131.png)


![4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B14394158.png)
![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)
![6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14394165.png)


![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)


![[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14394193.png)
